molecular formula C51H65ClN8O5 B12365149 Cy5-PEG3-Tetrazin

Cy5-PEG3-Tetrazin

Cat. No.: B12365149
M. Wt: 905.6 g/mol
InChI Key: JZCJCUCLPDFIHY-UHFFFAOYSA-N
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Description

Cy5-PEG3-Tetrazin is a dye derivative of Cyanine 5 (Cy5) containing three polyethylene glycol (PEG) units. This compound includes a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene (TCO) groups . This unique property makes this compound a valuable tool in various scientific research applications, particularly in bioorthogonal chemistry and molecular imaging.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5-PEG3-Tetrazin involves the conjugation of Cyanine 5 with three PEG units and a tetrazine group. The process typically starts with the preparation of Cyanine 5, followed by the attachment of PEG units through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Cy5-PEG3-Tetrazin primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing molecules . This reaction is highly selective and occurs rapidly without the need for a catalyst.

Common Reagents and Conditions

The iEDDA reaction between this compound and TCO-containing molecules typically occurs under mild conditions, such as room temperature and neutral pH. Common reagents include TCO-functionalized biomolecules or polymers .

Major Products

The major product of the iEDDA reaction is a stable covalent adduct formed between the tetrazine group of this compound and the TCO group of the target molecule .

Mechanism of Action

The mechanism of action of Cy5-PEG3-Tetrazin involves the iEDDA reaction with TCO-containing molecules. This reaction is highly specific and occurs rapidly, forming a stable covalent bond. The tetrazine group acts as a reactive handle, enabling the selective labeling of target molecules without interfering with biological processes .

Properties

Molecular Formula

C51H65ClN8O5

Molecular Weight

905.6 g/mol

IUPAC Name

6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]hexanamide;chloride

InChI

InChI=1S/C51H64N8O5.ClH/c1-38-54-56-49(57-55-38)40-26-24-39(25-27-40)37-53-48(61)28-31-62-33-35-64-36-34-63-32-29-52-47(60)23-11-8-16-30-59-44-20-15-13-18-42(44)51(4,5)46(59)22-10-7-9-21-45-50(2,3)41-17-12-14-19-43(41)58(45)6;/h7,9-10,12-15,17-22,24-27H,8,11,16,23,28-37H2,1-6H3,(H-,52,53,60,61);1H

InChI Key

JZCJCUCLPDFIHY-UHFFFAOYSA-N

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCCCN\3C4=CC=CC=C4C(/C3=C/C=C/C=C/C5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C.[Cl-]

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=CC=CC5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C.[Cl-]

Origin of Product

United States

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